6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one
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Overview
Description
6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted azetidine with a pyridazinone derivative can be carried out in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, making it a candidate for drug development and biochemical studies.
Medicine: Due to its potential pharmacological properties, it is studied for its therapeutic effects in treating diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 6-phenyl-pyridazin-3(2H)-one and its derivatives share structural similarities and exhibit similar biological activities.
Cyclopropane Derivatives: Compounds containing the cyclopropane moiety also show comparable chemical reactivity and applications.
Uniqueness
6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
6-phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-21-12-11-20(17-7-3-1-4-8-17)24-26(21)19-15-25(16-19)22(28)23(13-14-23)18-9-5-2-6-10-18/h1-12,19H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCJCPCBJJKISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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